Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside
Overview
Description
“Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” is a chemical compound with the molecular formula C12H18O8 . It has a molecular weight of 290.27 .
Molecular Structure Analysis
The molecular structure of “Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” is characterized by the presence of a xylopyranoside ring, which is acetylated at the 2, 3, and 4 positions and methylated at the beta position .Physical And Chemical Properties Analysis
“Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” has a melting point of 115 °C . Its boiling point is predicted to be 332.1±42.0 °C, and it has a predicted density of 1.24±0.1 g/cm3 .Scientific Research Applications
Stereoselective Synthesis Applications : Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is used in the stereoselective synthesis of trisaccharides related to arabinoxylan. These compounds have implications for understanding and manipulating carbohydrate structures in biochemistry (Hirsch, Petráková, & Schraml, 1984).
Enzymatic Deacetylation Studies : This compound is significant in the study of acetylxylan esterases from various sources. For instance, it is used to understand the substrate specificity and action of acetylxylan esterase from Trichoderma reesei, providing insights into the enzymatic processes involved in the degradation of partially acetylated xylans (Biely et al., 1997).
Involvement in Chemoenzymatic Syntheses : Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is also used in chemoenzymatic routes to synthesize other complex carbohydrate structures. These synthetic pathways involve enzymatic acetylation and deacetylation, demonstrating the compound's role in the synthesis of modified carbohydrates (Mastihubová, Mastihuba, & Biely, 2004).
Study of Substrate Specificity : Research on the substrate specificity of acetylxylan esterase from Schizophyllum commune using methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside provides insights into the enzyme's mode of action on acetylated carbohydrates. This is crucial for understanding the biochemical mechanisms of carbohydrate processing (Biely, Ĉoté, Kremnický, Weisleder, & Greene, 1996).
Role in Xylan Degradation : The compound is instrumental in understanding the degradation of xylans, a component of plant cell walls. It aids in studying the enzymatic process of deacetylation and the role of acetyl groups in xylan structure and degradation (Mastihubová, Biely, 2004).
properties
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESHGJFPWHRBW-WRWGMCAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256354 | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside | |
CAS RN |
13007-37-9 | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13007-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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